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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081 Get Quote

An In-Depth Technical Guide to 3-(4-Methylphenoxy)piperidine: A Key Scaffold in Modern

Drug Discovery

Executive Summary
3-(4-Methylphenoxy)piperidine is a heterocyclic compound featuring a central piperidine ring

linked to a p-cresol moiety via an ether bond. While a discrete entity, its true significance in the

pharmaceutical sciences lies in its representation of the broader phenoxy-piperidine class of

molecules. The piperidine ring is one of the most prevalent N-heterocycles in approved drugs

and natural alkaloids, prized for its conformational flexibility and ability to serve as a versatile

scaffold for engaging with biological targets.[1] This guide provides a comprehensive technical

overview of 3-(4-Methylphenoxy)piperidine, detailing its core molecular properties, a robust

synthetic methodology, expected analytical characterization, and its contextual importance as a

foundational structure for drug discovery, particularly in neuropharmacology. This document is

intended for researchers, medicinal chemists, and drug development professionals seeking to

understand and leverage this important chemical scaffold.

Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure, formula, and

molecular weight. These primary descriptors are critical for experimental design, stoichiometric

calculations, and analytical identification. 3-(4-Methylphenoxy)piperidine is an achiral

molecule composed of 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one

oxygen atom.
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Property Value Source

Molecular Formula C₁₂H₁₇NO [2]

Monoisotopic Mass 191.13101 Da [2]

IUPAC Name 3-(4-methylphenoxy)piperidine [2]

SMILES
CC1=CC=C(C=C1)OC2CCCN

C2
[2]

InChIKey
XLKBIUMAMUGELV-

UHFFFAOYSA-N
[2]

The Piperidine Scaffold: A Privileged Structure in
Medicinal Chemistry
The piperidine nucleus is a cornerstone of modern drug design, recognized as a "privileged

scaffold" due to its frequent appearance in a multitude of approved therapeutic agents.[1][3] Its

prevalence stems from several key physicochemical and structural advantages:

Structural Versatility: The saturated, six-membered ring can adopt well-defined chair and

boat conformations, allowing for precise spatial orientation of substituents to optimize

interactions with complex biological targets like GPCRs and ion channels.

Improved Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2 for piperidine) is

typically protonated at physiological pH. This positive charge can be exploited to improve

aqueous solubility, enhance interactions with anionic residues in a binding pocket, and

facilitate formulation as crystalline hydrochloride salts.[4]

Access to Chemical Space: The piperidine ring can be readily functionalized at multiple

positions, providing a rich platform for structure-activity relationship (SAR) studies.

Derivatives of the core piperidine structure are integral to drugs across numerous therapeutic

areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3]

[5] The phenoxy-piperidine subclass, to which 3-(4-Methylphenoxy)piperidine belongs, is

particularly relevant in the development of neuropharmacological agents, where it serves as a
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key structural motif for modulating dopamine, serotonin, and norepinephrine receptor activity.[6]

[7]

Synthesis and Purification
The synthesis of 3-(4-Methylphenoxy)piperidine can be efficiently achieved through several

established organic chemistry reactions. A logical and robust approach is the Williamson ether

synthesis, which involves the coupling of an alkoxide with an organohalide. Here, we propose a

retrosynthesis that disconnects the ether linkage, identifying 3-hydroxypiperidine and a

derivative of 4-methylphenol as key starting materials.

Retrosynthetic Analysis
The disconnection of the C-O ether bond is the most logical retrosynthetic step. This leads

back to two commercially available precursors: a protected 3-hydroxypiperidine and 4-

methylphenol (p-cresol). The piperidine's secondary amine must be protected (e.g., as a Boc-

carbamate) to prevent it from acting as a competing nucleophile.

Precursors

3-(4-Methylphenoxy)piperidine

C-O Ether Disconnection

N-Boc-3-hydroxypiperidine

Piperidine Moiety

4-Methylphenol (p-cresol)

Phenoxy Moiety

N-Boc-3-hydroxypiperidine
+ 4-Methylphenol
+ Cs₂CO₃ in DMF

Williamson Ether Synthesis
(80 °C, 12-18h)

Aqueous Workup
& Extraction Column Chromatography N-Boc-3-(4-methylphenoxy)piperidine Boc Deprotection

(TFA in DCM)
Basic Workup
& Extraction 3-(4-Methylphenoxy)piperidine Spectroscopic

Characterization
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Structural Modifications

Potential Outcomes

Core Scaffold
3-(4-Methylphenoxy)piperidine

Add Fluorine to Phenoxy Ring
(e.g., 3-fluoro-4-methylphenoxy)

Change Methyl to Cyano/Methoxy
(e.g., 4-cyanophenoxy)

Alter Piperidine Substitution
(e.g., move phenoxy to C4)

Add substituents to Piperidine Ring
(e.g., 4,4-difluoro)

Increased Receptor Potency (e.g., D4R) Altered Receptor Selectivity Modified Metabolic Stability Improved CNS Penetration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1359081#3-4-methylphenoxy-piperidine-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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